molecular formula C13H20O4 B042340 Diethyl diallylmalonate CAS No. 3195-24-2

Diethyl diallylmalonate

Cat. No.: B042340
CAS No.: 3195-24-2
M. Wt: 240.29 g/mol
InChI Key: LYUUVYQGUMRKOV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that it can participate in ring-closing metathesis reactions This suggests that Diethyl diallylmalonate may interact with certain enzymes or proteins that catalyze these reactions

Molecular Mechanism

It is known to participate in ring-closing metathesis reactions , which suggests it may interact with biomolecules in a way that facilitates these reactions This could involve binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression

Preparation Methods

Chemical Reactions Analysis

Diethyl diallylmalonate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reaction conditions and catalysts used. For example, ring-closing metathesis typically results in the formation of cyclic compounds .

Scientific Research Applications

Diethyl diallylmalonate has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

diethyl 2,2-bis(prop-2-enyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-6H,1-2,7-10H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUUVYQGUMRKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(CC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185785
Record name Diethyl diallylmalonate
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Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3195-24-2
Record name Diethyl diallylmalonate
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Record name Diethyl diallylmalonate
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Record name Diethyl diallylmalonate
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Record name Diethyl diallylmalonate
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Record name Diethyl diallylmalonate
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Record name Diethyl diallylmalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of diethyl diallylmalonate?

A1: this compound has the molecular formula C13H20O4 and a molecular weight of 240.30 g/mol.

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is not extensively discussed in the provided papers, 1H and 13C NMR data has been used to analyze the composition and configurations of iodolactone mixtures derived from this compound.

Q3: How does the choice of solvent influence reactions involving this compound?

A3: Research suggests that solvent-free conditions can significantly reduce catalyst loading in reactions like cross-metathesis and ring-closing metathesis involving this compound. Additionally, using methyl decanoate, a renewable solvent, presents a greener alternative to the commonly used dichloromethane.

Q4: Can reactions with this compound be performed in aqueous environments?

A4: Yes, research has shown that by using imidazole-substituted amphiphilic hydrogenated ROMP polymers as surfactants, it is possible to conduct ring-closing metathesis reactions with this compound in water, even under air atmosphere. This opens possibilities for greener synthetic approaches.

Q5: How is this compound used in olefin metathesis reactions?

A5: this compound serves as a benchmark substrate in both ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP) reactions. Its relatively simple structure and reactivity provide valuable insights into catalyst performance and reaction mechanisms.

Q6: What are some examples of catalysts used with this compound in metathesis reactions?

A6: A variety of ruthenium-based catalysts, including Grubbs' catalysts (both first and second generation), Hoveyda-Grubbs catalysts, and indenylidene-ruthenium complexes, have been successfully employed with this compound in RCM reactions. Furthermore, nickel catalysts, particularly those with phosphoramidite ligands, have demonstrated high regio- and enantioselectivity in asymmetric cycloisomerization reactions using this compound.

Q7: What is the role of the counterion in nickel-catalyzed asymmetric cycloisomerizations using this compound?

A7: The counterion in cationic nickel catalysts significantly influences the activity of the catalyst system. For instance, weakly coordinating anions like [Al{OC(CF3)3}4]- and [B{3,5-(CF3)2-C6H3}4]- impact the reaction rate, highlighting the importance of counterion choice in optimizing catalytic performance.

Q8: How does the presence of impurities affect metathesis reactions involving this compound?

A8: Research has revealed that even trace amounts of impurities, particularly organic halides, can significantly impact the performance of ruthenium catalysts in the metathesis of this compound, highlighting the importance of high purity reagents in such reactions.

Q9: Are there alternative catalytic systems for this compound cycloisomerization besides ruthenium-based complexes?

A9: Yes, palladium-catalyzed cascade cyclization reactions have been reported. For example, reacting benzyl halides with this compound in the presence of a palladium catalyst yields cyclopentene derivatives. This showcases the versatility of this compound as a substrate in different catalytic systems.

Q10: How do structural modifications to N-heterocyclic carbene (NHC) ligands affect ruthenium-based metathesis catalysts?

A10: Studies have shown that varying the backbone and N-aryl substitution of NHC ligands in ruthenium catalysts significantly impacts their stability and activity in RCM reactions with this compound. For instance, increased steric bulk around the ruthenium center can enhance catalyst lifetime and allow for lower catalyst loadings.

Q11: Have computational methods been applied to study this compound in metathesis reactions?

A11: Yes, computational models have been developed to understand solvent effects on the RCM of this compound. These models, while requiring further refinement, hold potential for predicting catalyst performance and optimizing reaction conditions.

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